
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been tested as a natural pesticide and antifungal agent. In industry, it has been explored as a potential precursor for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is still under investigation. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has both biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antifungal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is that it is a natural compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, including its potential use in combination with other drugs. Another direction is to study its potential as a natural pesticide and antifungal agent in agriculture. Finally, researchers can explore its potential as a precursor for the synthesis of new materials in industry.
Conclusion:
In conclusion, (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural compound with potential applications in medicine, agriculture, and industry. Its synthesis method is well-established, and its mechanism of action is still under investigation. Studies have shown that it has anti-inflammatory, anti-cancer, antifungal, and insecticidal properties. While there are advantages and limitations to using (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol can be synthesized through a multi-step process involving the reaction of cyclohexanone with isopropenyl acetate, followed by a Diels-Alder reaction with isoprene, and finally, a reduction with sodium borohydride. This method has been successfully used in the laboratory to produce high yields of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Eigenschaften
CAS-Nummer |
166188-53-0 |
|---|---|
Produktname |
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C11H18O/c1-9(2)11(8-12)7-5-4-6-10(11)3/h5-7,9,12H,4,8H2,1-3H3 |
InChI-Schlüssel |
ZJEIWQNXXWGAHB-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1(CO)C(C)C |
Kanonische SMILES |
CC1=CCC=CC1(CO)C(C)C |
Synonyme |
2,5-Cyclohexadiene-1-methanol,2-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



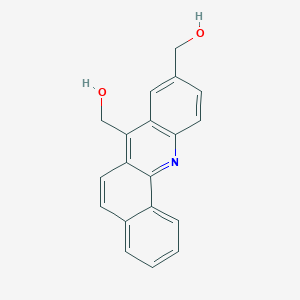
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
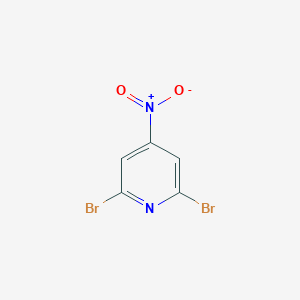


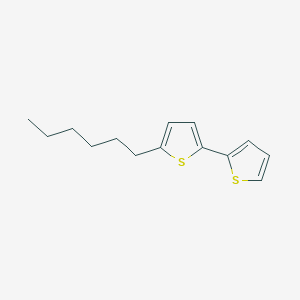

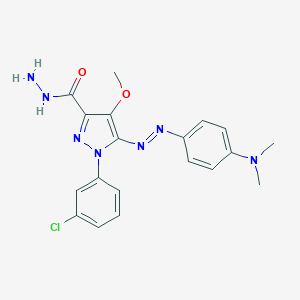



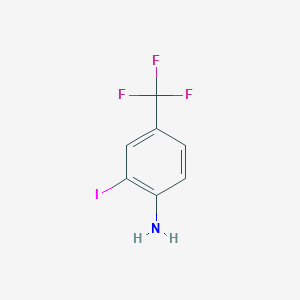
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)